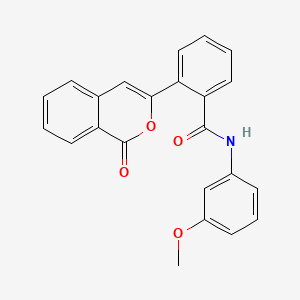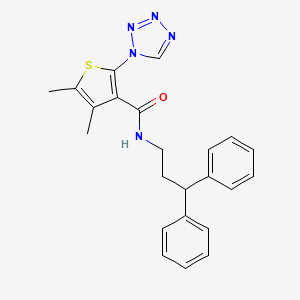![molecular formula C20H20ClN5O2 B11006441 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11006441.png)
3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that features a benzotriazinone core linked to a piperazine ring substituted with a 3-chlorophenyl group
Preparation Methods
The synthesis of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzotriazinone moiety. Common synthetic routes include:
Mannich Reaction: This involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom.
Cyclization: The intermediate products undergo cyclization to form the benzotriazinone ring.
Substitution Reactions: Introduction of the 3-chlorophenyl group through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and benzotriazinone analogs. Compared to these compounds, 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to its specific substitution pattern and the presence of both piperazine and benzotriazinone moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic applications.
Similar compounds include:
Cetirizine: A piperazine derivative used as an antihistamine.
Triazolam: A benzotriazinone derivative used as a sedative.
Properties
Molecular Formula |
C20H20ClN5O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H20ClN5O2/c1-14(26-20(28)17-7-2-3-8-18(17)22-23-26)19(27)25-11-9-24(10-12-25)16-6-4-5-15(21)13-16/h2-8,13-14H,9-12H2,1H3/t14-/m0/s1 |
InChI Key |
UEIKDJNKHDPMBP-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11006361.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide](/img/structure/B11006368.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11006374.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-leucinate](/img/structure/B11006382.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11006386.png)
![N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006391.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B11006400.png)
![6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11006403.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006407.png)
![1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006422.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11006433.png)

